4,8-Dimethyl-5'-acetylpsoralen
Overview
Description
Molecular Structure Analysis
The molecular structure of 4,8-Dimethyl-5’-acetylpsoralen consists of a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structure can be found in various chemical databases .Relevant Papers There are several papers that might be relevant for further understanding of 4,8-Dimethyl-5’-acetylpsoralen. For instance, a paper titled "Photochemical and photobiological properties of 4,8-dimethyl-5…" and another one titled "Synthesis and photobiological properties of acetylpsoralen derivatives…" could provide more insights.
Scientific Research Applications
Selective Probes Development : It is seen as a promising lead in developing selective probes for the bromodomain family and CREBBP bromodomains (Hewings et al., 2011).
Inhibition of Keratinocyte Growth : Psoralens, including derivatives of 4,8-dimethyl-5'-acetylpsoralen, can inhibit keratinocyte growth without photoactivation. This contributes to understanding the mechanisms of psoralen-induced growth inhibition in the skin (Martey et al., 2002).
Inhibiting DNA and RNA Synthesis in Tumor Cells : Certain derivatives, like 5'-carbomethoxy-4,8-dimethylpsoralen, have shown higher photobiological activity, including inhibiting DNA and RNA synthesis in tumor cells, killing bacteria, and inhibiting tumor transmission capacity (Magno et al., 1981).
Therapeutic Agent in Psoralen Ultraviolet A Radiation Treatment : It is considered a potential therapeutic agent for improved psoralen ultraviolet A (PUVA) treatment (Whittemore et al., 2001).
Non-phototoxicity and Treatment of Psoriasis : 4,8-Dimethyl-5'-acetylpsoralen is non-phototoxic to the skin and may be effective in the photochemotherapy of psoriasis due to its lack of interaction with DNA (Carlassare et al., 1990).
Photochemotherapeutic Properties : It possesses potential photochemotherapeutic properties and is a bifunctional furocoumarin with strong skin-phototoxicity and antiproliferative activity (Rodighiero et al., 1981).
Major Metabolite in Photochemotherapy : Its derivative, 4,8-dimethyl-5'-carboxypsoralen, is a major metabolite of 4,5',8-trimethylpsoralen, a photochemotherapeutic agent. Its synthesis aims to confirm its structure and study its photochemical and photobiological properties (Marciani et al., 1979).
Photochemotherapy of Skin Diseases : Due to its photochemical and photobiological properties, it is proposed for the photochemotherapy of some skin diseases (Sage et al., 1991).
properties
IUPAC Name |
2-acetyl-5,9-dimethylfuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-4-13(17)19-15-8(2)14-10(5-11(7)15)6-12(18-14)9(3)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRJWHQDGHZVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150739 | |
Record name | 4,8-Dimethyl-5'-acetylpsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyl-5'-acetylpsoralen | |
CAS RN |
114460-33-2 | |
Record name | 4,8-Dimethyl-5'-acetylpsoralen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dimethyl-5'-acetylpsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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